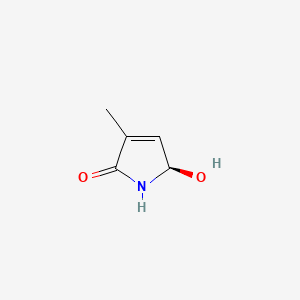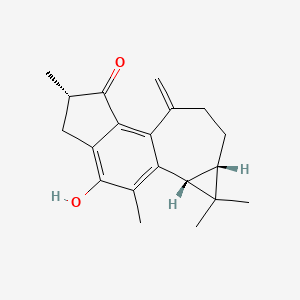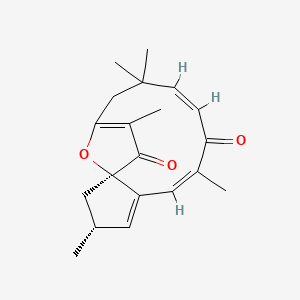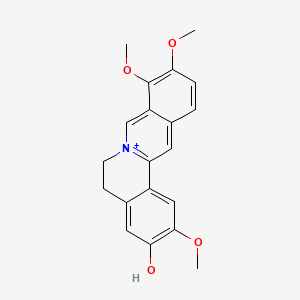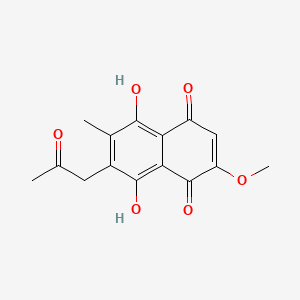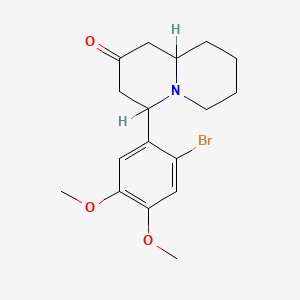
Fluensulfone
Overview
Description
MCW-2, also known as Fluensulfone, is a novel nematicide belonging to the fluoroalkenyl thioether group. It is primarily used for the chemical control of plant parasitic nematodes. This compound has gained attention due to its significantly reduced environmental impact and low toxicity to non-target insects and mammals .
Mechanism of Action
Target of Action
Fluensulfone is a nematicide that primarily targets nematodes . The exact target site of this compound within the nematode remains unclear . It has been suggested to affect several functions of nematodes .
Mode of Action
This compound’s mode of action is distinct from other classes of nematicides such as organophosphates and carbamates . It has pleiotropic actions and inhibits development, egg-laying, egg-hatching, feeding, and locomotion of nematodes . In the case of feeding and locomotion, an early excitation precedes the gross inhibition . This compound also stimulates stylet activity and blocks serotonin-stimulated activity .
Biochemical Pathways
This compound may affect the β-fatty acid oxidation pathway and 2-oxoglutarate dehydrogenase of the citric acid cycle . It has been suggested that this compound brings about a slowly developing metabolic insult that is nematicidal, involving a disruption in lipid homeostasis . The nematicidal action of this compound may be explained by the accumulation of toxic metabolic intermediates .
Pharmacokinetics
It has been evaluated for toxicology by the joint meeting on pesticide residues (jmpr) in 2013 and 2014 . An acceptable daily intake (ADI) of 0-0.01 mg/kg body weight/day and an acute reference dose (ARfD) of 0.3 mg/kg body weight were established .
Result of Action
This compound significantly reduces damage caused by root-knot nematodes to crops such as tomato and sweet potato plants . It also maintains overall non-target free-living nematode population densities at the same level as those in control .
Action Environment
This compound has a significantly reduced environmental impact compared to phased-out nematicides and existing organophosphate- and carbamate-based nematicides . It is expected to dissipate rather rapidly in the environment and has a low to moderate toxicity to fauna and flora . The mode of action of this compound remains to be elucidated, but preliminary experiments indicated that this compound had biological effects on Arabidopsis thaliana .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fluensulfone involves the reaction of 5-chloro-2-thiazolyl sulfone with 3,4,4-trifluorobut-3-ene-1-sulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction mixture is subjected to rigorous purification steps, including recrystallization and chromatography, to obtain this compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Fluensulfone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of this compound can lead to the formation of thioethers.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Fluensulfone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the reactivity of fluoroalkenyl thioethers.
Biology: Investigated for its effects on nematode development and viability.
Medicine: Potential applications in developing antiparasitic drugs.
Industry: Used in agriculture to control plant parasitic nematodes, improving crop yield and quality
Comparison with Similar Compounds
Fluopyram: Another nematicide with a different mode of action.
Abamectin: A widely used antiparasitic agent with a broader spectrum of activity.
Uniqueness of Fluensulfone: this compound stands out due to its low toxicity to non-target organisms and reduced environmental impact. Unlike some other nematicides, it does not persist in the environment, making it a safer option for agricultural use .
Properties
IUPAC Name |
5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO2S2/c8-5-3-12-7(15-5)16(13,14)2-1-4(9)6(10)11/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNMWAPKHUGZGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=N1)S(=O)(=O)CCC(=C(F)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058054 | |
| Record name | Fluensulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
318290-98-1 | |
| Record name | Fluensulfone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=318290-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluensulfone [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0318290981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluensulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1058054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-(3,4,4-trifluorobut-3-enylsulfonyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUENSULFONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I7V6200877 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mode of action of fluensulfone?
A1: While the precise mode of action of this compound remains elusive, research suggests a novel mechanism distinct from established nematicides like organophosphates and macrocyclic lactones []. Studies indicate that this compound disrupts various physiological processes in nematodes, including locomotion, feeding behavior, metabolism, and development [, , ].
Q2: How does this compound affect nematode behavior?
A2: Research suggests that this compound interacts with serotonin (5-HT) signaling pathways in nematodes []. It stimulates stylet activity, crucial for feeding and host invasion, and blocks 5-HT-stimulated stylet activity in PPNs []. This suggests a potential target site within the nematode's neuromuscular system [].
Q3: Does this compound impact nematode metabolism?
A3: Yes, studies indicate that this compound exposure leads to metabolic impairment in nematodes []. This compound-treated nematodes exhibit reduced metabolic activity, as measured by MTT staining, and decreased lipid consumption, indicated by Nile Red staining []. Further research is needed to elucidate the specific metabolic pathways affected [].
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C12H10F3NO4S, and its molecular weight is 321.28 g/mol.
Q5: How does the formulation of this compound affect its efficacy?
A5: this compound is available in both granular (G) and emulsifiable concentrate (EC) formulations [, ]. Research suggests that the formulation influences sorption characteristics, with the granular formulation showing lower sorption compared to the technical-grade this compound []. This difference might be attributed to the limited availability of this compound for uptake in the granular formulation [, ].
Q6: Does soil type influence the efficacy of this compound?
A6: Yes, soil characteristics play a significant role in this compound's efficacy. Studies indicate that soil organic matter and clay content affect the sorption and mobility of this compound [, , ]. Higher organic matter content generally leads to greater sorption, potentially influencing its availability to nematodes [, , ].
Q7: How does soil temperature impact the nematicidal activity of this compound?
A7: Research suggests that this compound's efficacy is influenced by soil temperature []. Its nematicidal activity is generally higher at warmer soil temperatures, while its efficacy may be reduced in cold soil conditions [].
Q8: How do structural modifications of this compound affect its activity?
A8: While specific SAR studies on this compound are limited in the provided research, investigations into bioisosteric replacements and scaffold hopping have shown promise in identifying new this compound analogs with nematicidal activity []. These modifications aim to optimize the compound's steric, hydrophobic, electronic, and hydrogen-bonding properties, potentially influencing its potency and selectivity [].
Q9: How stable is this compound under various environmental conditions?
A9: this compound exhibits a relatively short half-life in soil, typically no longer than 24 days at an incorporation depth of 15-20 cm []. The dissipation rate appears independent of prevailing environmental conditions, suggesting minimal long-term environmental persistence [].
Q10: How does this compound behave in vivo in terms of absorption, distribution, metabolism, and excretion (ADME)?
A10: Detailed information on the ADME profile of this compound in various organisms is limited in the provided research. Further investigation is needed to understand its uptake, distribution within plants and target organisms, metabolic pathways, and elimination routes.
Q11: What evidence supports the efficacy of this compound against PPNs?
A11: Numerous field and greenhouse studies demonstrate the efficacy of this compound against various PPN species, including Meloidogyne spp., Globodera pallida, and Pratylenchus spp. [, , , , , , , , , , , , ]. It effectively reduces root galling, nematode population densities, and improves crop yield in various crops like tomato, cucumber, potato, and sweet potato [, , , , , , , , , , , , ].
Q12: Are there concerns regarding the development of resistance to this compound?
A12: While the research provided doesn't report specific instances of this compound resistance, understanding the potential for resistance development is crucial for any nematicide. Monitoring nematode populations for sensitivity shifts and implementing integrated pest management strategies will be essential in delaying resistance emergence [].
Q13: Are there alternative approaches for managing PPNs?
A13: Yes, integrated pest management strategies incorporating cultural practices, resistant cultivars, and biological control agents can complement or provide alternatives to chemical nematicides [, ]. The choice of approach depends on various factors, including the specific PPN species, crop, environmental conditions, and economic considerations [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


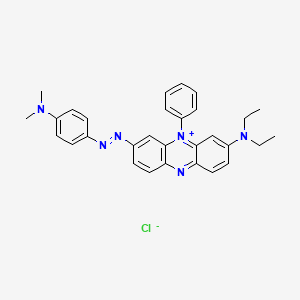

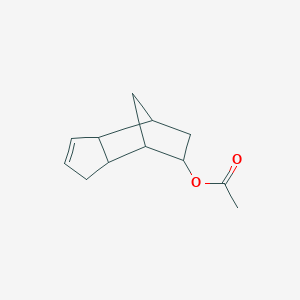
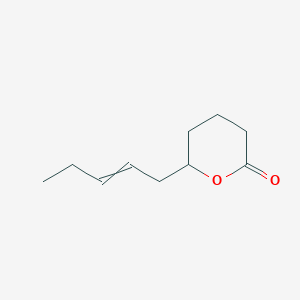

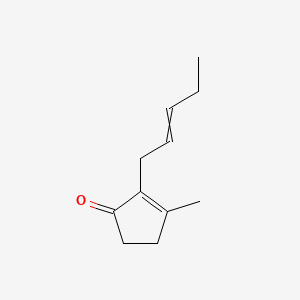
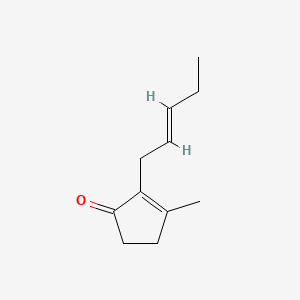
![N-[(E)-11-[(24Z)-14,16-Dihydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,24,26(29)-heptaen-20-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1672803.png)
